7(8H)-Pteridinone
Overview
Description
7(8H)-Pteridinone is a chemical compound . The empirical formula is C20H14O .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-7(8H)-ones, which are related to pteridin-7(8H)-ones, has been covered in various studies . These methods start from a preformed pyrimidine ring or a pyridine ring .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied using various molecular modeling techniques . These techniques include docking, molecular dynamics (MD), binding energy calculation, and three-dimensional quantitative structure-activity relationship .Scientific Research Applications
Toll-Like Receptor Agonists
Pteridinone-based compounds have been identified as potent and selective agonists for Toll-like receptor 7 (TLR7), which are alternatives to adenine-based agonists. These compounds have been optimized for immunomodulatory activity and selectivity, demonstrating potential in the clinical treatment of chronic hepatitis B infection (Roethle et al., 2013).
Antitumor Agents
7(8H)-Pteridinone derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds, particularly 1-Methyl-1,2,4-triazole derivative L7, showed potent antiproliferative activity, indicating their potential as antitumor agents (Hou et al., 2019).
Acute Myeloid Leukemia (AML) Treatment
Pteridin-7(8H)-one has been explored as a scaffold for FLT3 inhibitors, showing promise in the treatment of AML. These inhibitors demonstrate significant efficacy against FLT3-ITD mutations in AML cells, indicating their potential in AML treatment (Sun et al., 2016).
CDK4/6 Inhibition for Cancer Treatment
Pteridin-7(8H)-one analogues have been developed as potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), a target in cancer therapy. These compounds, such as compound 7s, have demonstrated significant antiproliferative activities and potential in cancer treatment (Li et al., 2021).
PI3K/mTOR Dual Inhibitors
Pteridinones have been designed as selective inhibitors for PI3K and mTOR, offering potential in the treatment of tumors. These compounds have shown improved potency and oral bioavailability, with promising in vivo efficacy (Liu et al., 2010).
FLT3 Targeting in Cancer Treatment
Studies have focused on pteridin-7(8H)-one derivatives targeting FLT3, a kinase implicated in various cancers. By employing molecular modeling and structure-activity relationship studies, these compounds have been optimized for better efficacy against FLT3 (Ghosh & Cho, 2022).
Adenosine A2A Receptor Antagonists for Cancer Immunotherapy
2-Aminopteridin-7(8H)-one derivatives have been identified as potent A2A receptor antagonists, showing promise in cancer immunotherapy. These compounds have been optimized for potency and demonstrated potential in enhancing T cell activation (Yu et al., 2022).
Mechanism of Action
Pteridin-7(8H)-one derivatives have been studied for their effects on FMS-like tyrosine kinase-3 (FLT3) and its mutants . The mechanism of action study illustrates that pteridin-7(8H)-one derivatives suppress the phosphorylation of FLT3 and its downstream pathways, thereby inducing G0/G1 cell cycle arrest and apoptosis in AML cells .
Future Directions
The future directions of research on 7(8H)-Pteridinone could involve further exploration of its potential as a therapeutic agent, particularly in relation to its effects on FLT3 and its mutants . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
8H-pteridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIPDYWPGUHUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC(=O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343562 | |
Record name | 7(8H)-Pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-27-1 | |
Record name | 7(8H)-Pteridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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